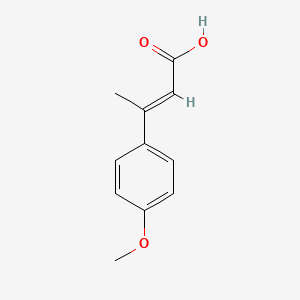
3-(4-methoxyphenyl)but-2-enoic acid
描述
It is characterized by the presence of a methoxy group attached to the phenyl ring and a butenoic acid moiety
作用机制
Target of Action
The primary target of 3-(4-methoxyphenyl)but-2-enoic acid is the enzyme 2-hydroxychromene-2-carboxylate isomerase . This enzyme is involved in the naphthalene catabolic pathway .
Mode of Action
The compound catalyzes the reversible glutathione-dependent isomerization of 2-hydroxychromene-2-carboxylate (HCCA) to trans-O-hydroxybenzylidenepyruvate (THBPA) . This interaction with its target results in the conversion of HCCA to THBPA.
Biochemical Pathways
The biochemical pathway affected by this compound is the naphthalene catabolic pathway
Result of Action
The result of the compound’s action is the conversion of 2-hydroxychromene-2-carboxylate (HCCA) to trans-O-hydroxybenzylidenepyruvate (THBPA) . This transformation is part of the naphthalene catabolic pathway .
生化分析
Cellular Effects
Organotin compounds, which are structurally related, have been shown to cause cellular death and apoptosis due to their attachment with cell membranes and the promotion of DNA oxidative damage . It’s possible that 3-(4-methoxyphenyl)but-2-enoic acid could have similar effects on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)but-2-enoic acid can be achieved through several methods. One common approach involves the condensation of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . Another method involves the use of Cu(I)CN and tert-butylhypohalite, which provides a better yield and involves a simpler work-up process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization from absolute ethanol, are common in industrial settings .
化学反应分析
Types of Reactions
3-(4-methoxyphenyl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted cinnamic acids, saturated derivatives, and various functionalized aromatic compounds .
科学研究应用
3-(4-methoxyphenyl)but-2-enoic acid has several scientific research applications:
相似化合物的比较
Similar Compounds
Cinnamic acid: The parent compound of 3-(4-methoxyphenyl)but-2-enoic acid, differing by the absence of the methoxy group.
4-methoxycinnamic acid: Similar structure but with a different position of the double bond.
Ferulic acid: Contains both methoxy and hydroxyl groups on the phenyl ring.
Uniqueness
This compound is unique due to its specific structural features, such as the position of the methoxy group and the double bond. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
属性
IUPAC Name |
(E)-3-(4-methoxyphenyl)but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,12,13)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUINODAYLGQWJL-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


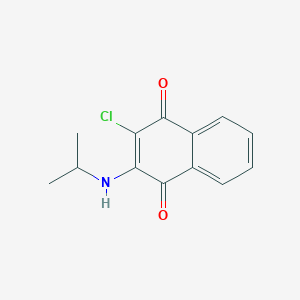
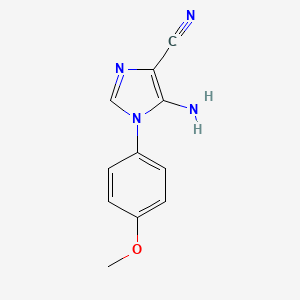
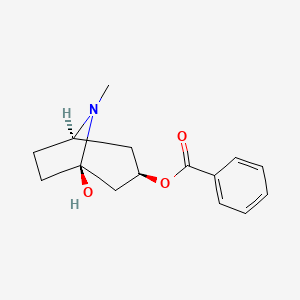
![Dimethyl 2,2'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B3032384.png)
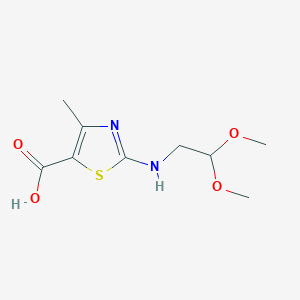
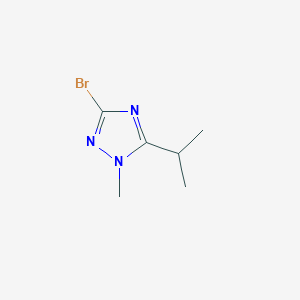
![2-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B3032389.png)
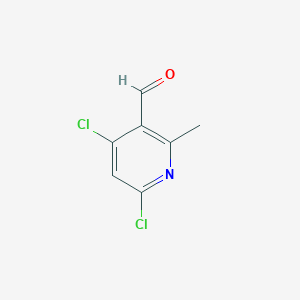
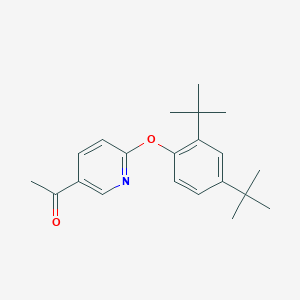
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid](/img/structure/B3032394.png)
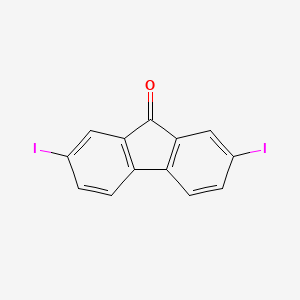

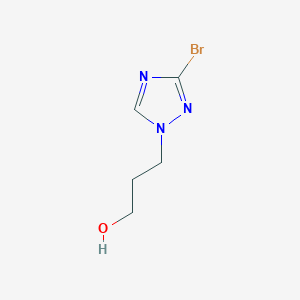
![8-amino-5-methylbenzo[f]pyrido[2,3-b][1,4]thiazepin-6(5H)-one](/img/structure/B3032402.png)
